Cas no 557073-58-2 (4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine)

4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-pyridin-4-yl-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole
- 4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine
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- インチ: 1S/C13H10N4OS/c1-2-10(8-15-5-1)9-19-13-17-16-12(18-13)11-3-6-14-7-4-11/h1-8H,9H2
- InChIKey: DVKOZIQXMOCPHY-UHFFFAOYSA-N
- ほほえんだ: O1C(SCC2=CC=CN=C2)=NN=C1C1=CC=NC=C1
4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2771-0056-3mg |
4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine |
557073-58-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2771-0056-5μmol |
4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine |
557073-58-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2771-0056-2μmol |
4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine |
557073-58-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2771-0056-10mg |
4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine |
557073-58-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2771-0056-1mg |
4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine |
557073-58-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2771-0056-40mg |
4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine |
557073-58-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2771-0056-30mg |
4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine |
557073-58-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2771-0056-20μmol |
4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine |
557073-58-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2771-0056-50mg |
4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine |
557073-58-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2771-0056-2mg |
4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine |
557073-58-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridineに関する追加情報
Professional Introduction to Compound with CAS No. 557073-58-2 and Product Name: 4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine
Compound with the CAS number 557073-58-2 and the product name 4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates a pyridine core linked to an oxadiazole ring, which is further functionalized with a pyridin-3-ylmethylsulfanyl group. Such structural motifs are known to exhibit a wide range of pharmacological properties, making them valuable candidates for drug discovery and development.
The 4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine molecule has been extensively studied for its potential in various therapeutic areas. One of the most promising applications is in the treatment of inflammatory and autoimmune diseases. Recent studies have demonstrated that compounds with similar structural features can modulate inflammatory pathways by interacting with specific enzymes and receptors. The presence of the pyridin-3-ylmethylsulfanyl group in this molecule is particularly noteworthy, as it has been shown to enhance binding affinity to certain biological targets, thereby improving the compound's efficacy.
In addition to its anti-inflammatory properties, 4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine has shown potential in the field of oncology. Research indicates that this compound can inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. The oxadiazole ring, a central component of the molecule, is known for its ability to disrupt microtubule formation, which is crucial for cancer cell division. This mechanism of action makes 4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine a promising candidate for further development as an anticancer agent.
The synthesis of 4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the pyridin-3-ylmethylsulfanyl group is particularly critical and requires careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to streamline these processes, making it more feasible to produce this compound on a larger scale for both research and commercial purposes.
Recent advancements in computational chemistry have also played a significant role in understanding the pharmacological properties of 4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine. Molecular docking studies have been conducted to predict how this compound interacts with various biological targets. These studies have provided valuable insights into its mechanism of action and have helped identify potential modifications that could enhance its therapeutic efficacy. The integration of computational tools with experimental data has accelerated the drug discovery process and has led to the identification of novel lead compounds with improved pharmacokinetic profiles.
The potential applications of 4-(5-{(pyridin-3-yli)methylsulfanyl}-1,3,4 oxadiazol 2 yl) pyridine extend beyond inflammation and oncology. Preliminary research suggests that this compound may also have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of this molecule to cross the blood-brain barrier is an important consideration for such applications, and ongoing studies are aimed at optimizing its pharmacokinetic properties to enhance brain penetration.
In conclusion, 557073 58 2and its corresponding product name, 4-(5-{(pyridin ialmethyl sulfanyl} -1 , , - oxadiazol - - yl ) py rid ine, represent a significant advancement in medicinal chemistry with broad therapeutic implications . The structural features of this compound make it a versatile tool for drug discovery , offering potential treatments for inflammation , cancer , neurodegenerative diseases , and other conditions . Continued research and development efforts are expected to further elucidate its pharmacological properties and pave the way for new therapeutic interventions . p >
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